molecular formula C21H23N5S B1144957 (1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine CAS No. 355860-40-1

(1S,2S)-N-[4-[2-(Dimethylamino)-1-(1H-imidazol-1-yl)]propylphenyl]-2-benzothiazolamine

Cat. No.: B1144957
CAS No.: 355860-40-1
M. Wt: 377.5 g/mol
InChI Key: WGVPSTQRQHGEEP-MGPUTAFESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R116010 involves the use of specific inhibitors of the retinoic acid hydroxylase enzyme, CYP26. The compound is synthesized through a series of chemical reactions that include the selective inhibition of retinoic acid metabolism .

Industrial Production Methods: Industrial production of R116010 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical engineering techniques to maintain the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: R116010 primarily undergoes inhibition reactions where it inhibits the metabolism of all-trans-retinoic acid. This inhibition is selective and potent, making it a valuable compound in cancer treatment .

Common Reagents and Conditions: The common reagents used in the reactions involving R116010 include all-trans-retinoic acid and various cytochrome P450-mediated reactions. The conditions typically involve controlled environments to maintain the stability and efficacy of the compound .

Major Products Formed: The major product formed from the reactions involving R116010 is the enhanced biological activity of all-trans-retinoic acid, leading to significant antitumour activity .

Mechanism of Action

R116010 exerts its effects by inhibiting the metabolism of all-trans-retinoic acid through the selective inhibition of the retinoic acid hydroxylase enzyme, CYP26. This inhibition leads to increased intracellular levels of all-trans-retinoic acid, enhancing its biological activity and exhibiting antitumour effects .

Comparison with Similar Compounds

Similar Compounds:

  • All-trans-retinoic acid
  • 13-cis-retinoic acid
  • Acitretin

Uniqueness: R116010 is unique in its potent and selective inhibition of all-trans-retinoic acid metabolism. Unlike other similar compounds, R116010 enhances the biological activity of all-trans-retinoic acid, making it a promising anticancer drug with a unique mechanism of action .

Properties

CAS No.

355860-40-1

Molecular Formula

C21H23N5S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[4-[(1S,2S)-2-(dimethylamino)-1-imidazol-1-ylpropyl]phenyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C21H23N5S/c1-15(25(2)3)20(26-13-12-22-14-26)16-8-10-17(11-9-16)23-21-24-18-6-4-5-7-19(18)27-21/h4-15,20H,1-3H3,(H,23,24)/t15-,20+/m0/s1

InChI Key

WGVPSTQRQHGEEP-MGPUTAFESA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C

Canonical SMILES

CC(C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=CN=C4)N(C)C

Origin of Product

United States

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